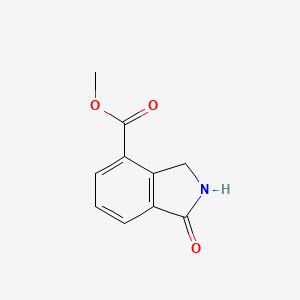

Methyl 1-oxoisoindoline-4-carboxylate

Description

Methyl 1-oxoisoindoline-4-carboxylate (CAS No. 1260664-40-1) is a heterocyclic organic compound featuring an isoindoline backbone substituted with a methyl ester group at the 4-position and a ketone (oxo) group at the 1-position. This compound is widely utilized in pharmaceutical and agrochemical research due to its structural versatility. It is commercially available with a purity of 98%, as noted in supplier catalogs . Its applications include serving as a precursor in synthesizing bioactive molecules, particularly those targeting central nervous system disorders and enzyme inhibition.

Properties

IUPAC Name |

methyl 1-oxo-2,3-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-8(7)5-11-9(6)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRZRLGPOMISSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701172017 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-40-1 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-oxoisoindoline-4-carboxylate typically involves the Ugi reaction, which is a multicomponent reaction. This reaction involves the condensation of 2-formylbenzoic acid, an amine, and an isocyanide. The reaction conditions usually include the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, hydroxylated derivatives, and other functionalized compounds that retain the core isoindolinone structure.

Scientific Research Applications

Methyl 1-oxoisoindoline-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission in the brain. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several derivatives, primarily differing in substituent positions, functional groups, and ester modifications. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Methyl 1-oxoisoindoline-4-carboxylate and Analogs

Key Research Findings

Positional Effects of Oxo Groups

- 1-oxo vs. 3-oxo Substitution: Methyl 3-oxoisoindoline-4-carboxylate (similarity score 1.00) differs only in the oxo group position.

- Dioxo Derivatives : Methyl 1,3-dioxoisoindoline-5-carboxylate (similarity 0.96) features two electron-withdrawing oxo groups, which could increase reactivity toward nucleophiles but reduce stability under basic conditions .

Ester Modifications

- Methyl vs. Ethyl Esters: Ethyl 1-oxoisoindoline-5-carboxylate (similarity 0.94) demonstrates how ester chain length affects lipophilicity.

Substituent Positioning

- Moving the carboxylate from the 4- to 5-position (e.g., Ethyl 1-oxoisoindoline-5-carboxylate) introduces steric and electronic changes, which may alter binding affinities in enzyme inhibition assays .

Biological Activity

Methyl 1-oxoisoindoline-4-carboxylate is a heterocyclic compound belonging to the isoindolinone family, recognized for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and case studies.

Overview of this compound

This compound is characterized by a fused ring system that includes a benzene and a pyrrole ring, with a carboxylate ester group attached. This structure contributes to its reactivity and biological significance.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, indicating potential use in treating infections.

- Anticancer Effects : There is ongoing research into its anticancer properties, particularly its role in apoptosis induction and inhibition of cancer cell proliferation.

- Enzyme Inhibition : It has been studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

The precise mechanism of action for this compound remains largely undefined. However, it is believed to interact with specific molecular targets, potentially modulating various biological pathways. Its ability to act as a Michael donor under phase transfer catalysis has been noted, which may play a role in its reactivity and biological effects .

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption, suggesting favorable bioavailability for oral administration. This characteristic is crucial for its potential therapeutic applications.

Comparative Data

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition (AChE) |

|---|---|---|---|

| This compound | Moderate | Promising | Yes |

| Methyl 3-oxoisoindoline-4-carboxylate | Moderate | Moderate | Yes |

| Isoindolinone derivatives | Variable | Variable | Yes |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The study suggested that the compound induces apoptosis through the mitochondrial pathway, leading to increased caspase activity .

Case Study 2: Neuroprotective Potential

A recent investigation explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation in the brain. These findings support its potential as a therapeutic agent for neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.